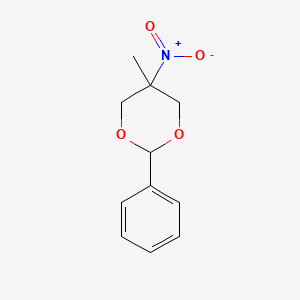

5-Methyl-5-nitro-2-phenyl-1,3-dioxane

Description

Significance of 1,3-Dioxanes in Organic Chemistry

The 1,3-dioxane (B1201747) scaffold is a cornerstone of modern organic chemistry, valued for its versatility and stability. These cyclic acetals or ketals are integral to a wide range of chemical transformations and are found in numerous natural products.

The study of 1,3-dioxanes has a rich history, evolving from early investigations into the protection of carbonyl groups to their use as chiral auxiliaries in asymmetric synthesis. Initially explored for their utility in masking the reactivity of aldehydes and ketones, the conformational rigidity of the 1,3-dioxane ring soon became a subject of intense study. This research provided valuable insights into stereochemistry and the spatial arrangement of atoms in cyclic systems. Over the decades, the applications of 1,3-dioxanes have expanded significantly, with their derivatives now being utilized in areas ranging from medicinal chemistry to materials science.

One of the most prominent roles of 1,3-dioxanes in organic synthesis is as protecting groups for carbonyl compounds and 1,3-diols. Their formation is a reversible process, typically achieved by the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol. The resulting 1,3-dioxane is stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and hydrides, yet can be readily cleaved under acidic conditions to regenerate the original functional groups. This stability and ease of removal make them invaluable tools in multistep synthetic sequences.

Beyond their function as protecting groups, 1,3-dioxanes also serve as important synthetic intermediates. The constrained geometry of the ring can be exploited to control the stereochemical outcome of reactions at adjacent centers. Furthermore, the 1,3-dioxane moiety is a structural motif present in various biologically active natural products, making the synthesis of substituted 1,3-dioxanes a key objective in the total synthesis of these complex molecules.

Importance of Nitro-Substituted Organic Compounds in Contemporary Chemical Science

The introduction of a nitro group (-NO₂) into an organic molecule profoundly influences its electronic properties and reactivity. Nitro-substituted compounds are a vital class of molecules with diverse applications in pharmaceuticals, explosives, and as synthetic intermediates.

The nitro group is a powerful electron-withdrawing group, a characteristic that stems from the high electronegativity of the nitrogen and oxygen atoms. This strong inductive effect significantly impacts the reactivity of the parent molecule. For instance, the presence of a nitro group can activate adjacent C-H bonds, making the α-protons acidic and susceptible to deprotonation. The resulting carbanion, or nitronate, is stabilized by resonance and can act as a nucleophile in various carbon-carbon bond-forming reactions.

Furthermore, the nitro group can be transformed into a wide array of other functional groups, most notably amines through reduction. This versatility makes nitro compounds valuable precursors in the synthesis of a multitude of more complex molecules. The nitro group's ability to participate in and influence a variety of organic reactions underscores its importance in modern chemical science.

The incorporation of a nitro group into the 1,3-dioxane ring system gives rise to a class of compounds with unique chemical properties. The electron-withdrawing nature of the nitro group can influence the stability and reactivity of the dioxane ring itself. Research into nitro-substituted 1,3-dioxanes has explored their synthesis and potential applications, including their use as intermediates in the preparation of other functionalized heterocycles. nih.gov Studies have also investigated the biological activities of these compounds, with some derivatives exhibiting antimicrobial properties. nih.gov The interplay between the stereochemistry of the 1,3-dioxane ring and the electronic effects of the nitro group makes this a fascinating area of heterocyclic chemistry.

Overview of 5-Methyl-5-nitro-2-phenyl-1,3-dioxane within the Field of Cyclic Acetals

This compound is a specific example of a nitro-substituted cyclic acetal (B89532). Its structure features a 1,3-dioxane ring substituted at the 2-position with a phenyl group, and at the 5-position with both a methyl and a nitro group. This combination of functional groups suggests a molecule with a rich and complex chemistry. The phenyl group at the 2-position, derived from benzaldehyde (B42025), influences the steric and electronic environment of the acetal linkage. The substituents at the 5-position, a methyl group and a powerful electron-withdrawing nitro group, are expected to significantly impact the molecule's stability and reactivity. This compound serves as a valuable case study for understanding the synergistic effects of different functional groups within a heterocyclic framework.

Detailed Research Findings

While extensive literature solely dedicated to this compound is not abundant, its role as a chemical intermediate and the properties of related compounds provide significant insight. A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxanes, where R is a methyl group, offers valuable data on the stability and reactivity of this specific molecule. scispace.com

This research indicates that the presence of a methyl group at the 5-position influences the decomposition reaction, with the reaction being more favored when carried out in a solvent like DMSO. scispace.com The study modeled the thermal decomposition and found that the substituent group on the 5-carbon favors the elimination reaction, and this occurs more rapidly with the methyl group. scispace.comresearchgate.net

The table below summarizes some of the key computed parameters from this theoretical investigation.

| Parameter | Finding |

| Reaction Studied | Thermal decomposition of 5-nitro-5-R-1,3-dioxane (R=CH₃) |

| Computational Method | M06-2X/6-311+G(d,p) |

| Solvent Effect | The reaction rate is significantly increased in DMSO. |

| Substituent Effect | The methyl group at the 5-position favors the elimination reaction. |

| Data derived from a computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds. scispace.comresearchgate.net |

Furthermore, this compound has been cited as a starting material in the synthesis of other organic compounds, highlighting its utility as a building block in organic synthesis. lookchem.com For instance, it can be used to prepare N-(5-methyl-2-phenyl nih.govnih.govdioxan-5-yl)phenylnitrone. lookchem.com This underscores its role as a valuable intermediate for accessing more complex molecular architectures.

Structure

3D Structure

Properties

CAS No. |

4064-91-9 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

5-methyl-5-nitro-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H13NO4/c1-11(12(13)14)7-15-10(16-8-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

DOQXGNKUXOJWPP-UHFFFAOYSA-N |

SMILES |

CC1(COC(OC1)C2=CC=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1(COC(OC1)C2=CC=CC=C2)[N+](=O)[O-] |

Other CAS No. |

4064-91-9 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 5 Nitro 2 Phenyl 1,3 Dioxane and Analogous Cyclic Acetals

General Synthetic Strategies for 1,3-Dioxane (B1201747) Ring Construction

The formation of the 1,3-dioxane ring can be accomplished through several reliable methods. These strategies typically involve the reaction of a carbonyl compound with a 1,3-diol or transformations involving existing acetals.

The most common and straightforward method for constructing a 1,3-dioxane ring is the direct acid-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol. organic-chemistry.orgresearchgate.net This equilibrium reaction necessitates the removal of water to drive the reaction toward the formation of the acetal (B89532) product. researchgate.net

A standard laboratory procedure employs a catalyst such as p-toluenesulfonic acid (p-TsOH) in a solvent like toluene, which allows for the continuous removal of water via a Dean-Stark apparatus. organic-chemistry.orgresearchgate.net Lewis acids, such as zirconium tetrachloride (ZrCl₄), are also effective and can offer high chemoselectivity under mild conditions. organic-chemistry.org The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of the diol. A subsequent intramolecular cyclization by the second hydroxyl group, followed by the elimination of water, yields the 1,3-dioxane ring. For the synthesis of the title compound, this would involve the reaction of benzaldehyde (B42025) with 2-methyl-2-nitro-1,3-propanediol.

Table 1: Common Catalysts for Direct Acetalization of Carbonyls with 1,3-Diols

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) | Refluxing toluene with Dean-Stark trap | organic-chemistry.orgresearchgate.net |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄), Boron trifluoride etherate (BF₃·OEt₂) | Aprotic solvent (e.g., CH₂Cl₂) at room temperature | organic-chemistry.org |

Transacetalization is an alternative method where an existing acetal reacts with a diol to form a new acetal. This process is also typically acid-catalyzed and is driven by equilibrium. organic-chemistry.org This can be particularly useful for sensitive substrates where the direct removal of water is problematic. thieme-connect.de For instance, a carbonyl compound can be converted to a 1,3-dioxane in the presence of an orthoformate and a 1,3-diol via an in situ acetal exchange process. organic-chemistry.org

Another variation is the reaction of a diol with a dialkoxypropane, such as 2,2-dimethoxypropane for the formation of an acetonide (a dimethyl-substituted dioxane or dioxolane), which avoids the generation of water. thieme-connect.de Intramolecular transacetalization has also been employed in complex syntheses to create conformationally restricted 1,3-dioxane systems. nih.gov This method relies on the exchange of an alcohol component of an acetal with a new diol, making it a valuable tool for creating specific cyclic acetal structures. researchgate.net

The Prins reaction is an electrophilic addition of an aldehyde or ketone to an alkene, which can lead to the formation of a 1,3-dioxane under specific conditions. wikipedia.org The reaction is initiated by a protic or Lewis acid that activates the carbonyl compound. wikipedia.org When an excess of an aldehyde like formaldehyde is used at low temperatures in the absence of water, the cationic intermediate generated after the initial addition to the alkene can be trapped by a second molecule of the aldehyde, leading to ring closure and the formation of a 1,3-dioxane. wikipedia.org

For example, the reaction of styrene with excess formaldehyde under acidic conditions can yield 4-phenyl-m-dioxane. wikipedia.org While this is a powerful tool for C-C and C-O bond formation, controlling the reaction's outcome is crucial, as other products like 1,3-diols or allylic alcohols can also be formed depending on the reaction conditions. wikipedia.org Catalytic asymmetric versions of the Prins reaction have been developed to produce enantioenriched 1,3-dioxanes, highlighting the synthetic utility of this method. thieme-connect.comnih.govacs.org

Table 2: Outcome of Prins Reaction Based on Conditions

| Reaction Medium | Key Reactant Ratio | Primary Product | Reference |

|---|---|---|---|

| Aqueous Protic Acid (e.g., H₂SO₄) | Stoichiometric Aldehyde | 1,3-Diol | wikipedia.org |

| Anhydrous Conditions | Stoichiometric Aldehyde | Allylic Alcohol | wikipedia.org |

Specific Synthetic Routes Involving Nitro-Substituted Precursors

The introduction of the 5-methyl and 5-nitro groups requires starting materials that are appropriately functionalized. The synthesis of the target compound, 5-Methyl-5-nitro-2-phenyl-1,3-dioxane, relies on the condensation of a nitro-substituted diol with benzaldehyde.

The most direct route to this compound is the acid-catalyzed condensation of 2-methyl-2-nitro-1,3-propanediol with benzaldehyde . This reaction is a specific application of the direct acetalization method described in section 2.1.1. The nitro group is an electron-withdrawing group, which can influence the reactivity of the diol but does not prevent the cyclization.

The precursor, 2-methyl-2-nitro-1,3-propanediol, can be synthesized via a nitroaldol (Henry) reaction between nitroethane and two equivalents of formaldehyde under basic conditions. This is analogous to the synthesis of other nitro-polyols. researchgate.net Once the nitro-diol is obtained, its reaction with benzaldehyde proceeds under standard acetalization conditions, such as heating in toluene with a catalytic amount of p-toluenesulfonic acid and azeotropic removal of water. Studies on various 5-nitro-1,3-dioxane (B6597036) derivatives have been conducted to investigate their chemical properties and biological activities. nih.gov

Tris(hydroxymethyl)nitromethane is a readily available compound prepared from the condensation of nitromethane with three equivalents of formaldehyde under basic conditions. chemicalbook.com This molecule serves as a foundational precursor for a variety of 5-nitro-substituted heterocycles.

While Tris(hydroxymethyl)nitromethane itself would lead to a 5-hydroxymethyl-5-nitro-1,3-dioxane upon reaction with benzaldehyde, the synthesis of the required precursor for the title compound, 2-methyl-2-nitro-1,3-propanediol, follows an analogous pathway. The key difference is the use of nitroethane instead of nitromethane as the starting material. The Henry reaction between nitroethane and two equivalents of formaldehyde yields the necessary 1,3-diol precursor.

Synthetic Pathway via Nitroethane:

Nitroaldol Condensation: Nitroethane reacts with two molecules of formaldehyde in the presence of a base (e.g., triethylamine) to form 2-methyl-2-nitro-1,3-propanediol.

Acetalization: The resulting diol is then condensed with benzaldehyde using an acid catalyst to form the final product, this compound.

This approach demonstrates the derivatization of a simple nitroalkane into a more complex, functionalized diol that is primed for cyclization into the target 1,3-dioxane structure.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of 2-methyl-2-nitro-1,3-propanediol with benzaldehyde. The optimization of this reaction is a multi-faceted process, involving the systematic adjustment of several key parameters to enhance the reaction rate and shift the chemical equilibrium in favor of the product, thereby maximizing the yield.

Key Optimization Parameters:

Catalyst Selection and Concentration: The choice of acid catalyst is critical. Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly employed. For the synthesis of analogous compounds like 5-bromo-5-nitro-1,3-dioxane (B1667936), aqueous sulfuric acid has been used effectively not only as a catalyst but also as a dehydrating agent. google.com This dual role is significant as it removes the water formed during the reaction, which drives the equilibrium towards the formation of the dioxane product. google.com More recently, ionic liquids like [HMIM]HSO₄ have emerged as efficient and recyclable catalysts for similar acetalization reactions. scientific.net The optimal concentration of the catalyst must be determined empirically; insufficient amounts lead to slow reaction rates, while excessive quantities can promote side reactions.

Reactant Molar Ratio: The stoichiometry of the reactants, 2-methyl-2-nitro-1,3-propanediol and benzaldehyde, directly influences the yield. While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one reactant, typically the less expensive or more easily removed one, may be used to ensure the complete conversion of the limiting reagent. For a similar synthesis of a benzaldehyde acetal, an optimal molar ratio of benzaldehyde to diol was found to be 1:1.3. scientific.net

Temperature: Reaction temperature affects the rate of acetal formation. Higher temperatures generally accelerate the reaction, but can also lead to the decomposition of the nitro-containing reactant or the final product. Computational studies on related 5-nitro-1,3-dioxanes indicate that thermal stability is a concern. scispace.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation. Syntheses of related acetals have been successfully conducted at temperatures ranging from 70°C to 90°C. scientific.netnih.gov

Solvent and Water Removal: The choice of solvent can impact reaction kinetics and solubility of reactants. Solvents like toluene or hexane are often used to facilitate the removal of water via azeotropic distillation, typically using a Dean-Stark apparatus. This continuous removal of water is a powerful technique for driving the reaction to completion. However, solvent-free approaches are also being explored to develop more environmentally friendly and efficient processes. google.com In such cases, as mentioned, the catalyst itself may also serve to bind the water of reaction. google.com

The table below summarizes the typical conditions investigated during the optimization of synthesis for substituted 1,3-dioxanes.

| Parameter | Condition Investigated | Rationale |

| Catalyst | p-TSA, H₂SO₄, Ionic Liquids | Acid catalysis is required for acetalization. |

| Reactant Ratio | 1:1 to 1:1.5 (Diol:Aldehyde) | Drives reaction to completion by ensuring full conversion of the limiting reagent. scientific.net |

| Temperature | 60°C - 100°C | Balances reaction rate against potential thermal decomposition of the nitro compound. scientific.netscispace.comnih.gov |

| Solvent | Toluene, Hexane, Solvent-free | Toluene and hexane allow for azeotropic removal of water; solvent-free methods improve process efficiency. google.com |

| Water Removal | Dean-Stark, Chemical (H₂SO₄) | Essential for shifting the reaction equilibrium towards the product side. google.com |

By carefully controlling these parameters, yields for the synthesis of substituted 1,3-dioxanes can be significantly improved, often reaching or exceeding 80-90%.

Advanced Purification and Isolation Techniques for Substituted 1,3-Dioxane Derivatives

Following the synthesis, a multi-step purification process is necessary to isolate this compound from unreacted starting materials, catalyst, and any by-products. This process typically involves an initial work-up followed by more advanced purification techniques.

Initial Work-up: The crude reaction mixture is first subjected to a series of extraction and washing steps. If an acid catalyst was used, the mixture is typically washed with a basic aqueous solution, such as sodium bicarbonate, to neutralize the acid. nih.gov This is followed by washing with water to remove any remaining salts. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate and the solvent is removed under reduced pressure. nih.gov For reactions conducted in an aqueous medium, simple phase separation can be used to isolate the crude product. google.com

Advanced Purification Methods:

Recrystallization: This is a highly effective method for purifying solid dioxane derivatives. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is crucial; for various 1,3-dioxane derivatives, solvents such as ethyl acetate and propylene glycol have proven effective. google.comnih.govgoogle.com The process can be optimized by adjusting the cooling rate and by seeding the solution with a pure crystal to induce crystallization. google.com This technique can yield products with very high purity (>99%). google.com

Flash Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, flash column chromatography is the method of choice. orgsyn.org This technique utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate compounds based on their polarity. A gradient of solvents, commonly mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is often used to elute the compounds from the column. orgsyn.org The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated. This method has been successfully applied to purify a wide range of substituted 1,3-dioxane derivatives.

The table below outlines a general scheme for the purification of substituted 1,3-dioxane derivatives.

| Step | Technique | Description | Purpose |

| 1 | Liquid-Liquid Extraction | The crude reaction mixture is washed with NaHCO₃(aq) and brine. | Neutralize and remove the acid catalyst and water-soluble impurities. nih.gov |

| 2 | Drying & Concentration | The isolated organic phase is dried over Na₂SO₄ and the solvent is evaporated. | Remove residual water and the bulk reaction solvent. |

| 3A | Recrystallization | The crude solid is dissolved in a minimal amount of hot solvent (e.g., ethyl acetate) and allowed to cool slowly. | To obtain a highly pure crystalline product. google.com |

| 3B | Flash Chromatography | The crude oil/solid is adsorbed onto silica gel and eluted with a solvent gradient (e.g., Hexane/Ethyl Acetate). | To separate the target compound from impurities with similar solubility but different polarity. orgsyn.orgorgsyn.org |

| 4 | Final Isolation | The purified solid is collected by filtration or the solvent from combined fractions is removed by rotary evaporation. | To obtain the final, pure, isolated product. |

The selection between recrystallization and chromatography depends on the physical properties of the synthesized dioxane and the nature of the impurities present. In some cases, a combination of both techniques may be required to achieve the desired level of purity.

Structural Elucidation and Comprehensive Characterization of 5 Methyl 5 Nitro 2 Phenyl 1,3 Dioxane

Advanced Spectroscopic Methods for Structural Assignment and Confirmation

Spectroscopic techniques are instrumental in mapping the molecular framework of 5-Methyl-5-nitro-2-phenyl-1,3-dioxane. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon atom environments, while Infrared (IR) spectroscopy identifies the key functional groups present. Mass Spectrometry (MS) offers insights into the molecular weight and fragmentation behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments within the molecule. The phenyl group protons would typically appear as a multiplet in the aromatic region (approximately 7.3-7.5 ppm). The single proton on the acetal (B89532) carbon (C2) is expected to be a singlet. The four protons of the dioxane ring at positions C4 and C6 would likely present as two sets of doublets, reflecting their axial and equatorial positions in the preferred chair conformation of the 1,3-dioxane (B1201747) ring. The methyl group protons at the C5 position would appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbon atoms of the phenyl group would generate several signals in the aromatic region (typically 125-140 ppm). The acetal carbon (C2) would have a characteristic chemical shift. The C4 and C6 carbons of the dioxane ring would be observed, followed by the quaternary carbon at C5, which is bonded to the methyl and nitro groups. The methyl carbon would appear at a higher field.

A detailed analysis of related 1,3-dioxane structures supports these predictions, indicating that the dioxane ring generally adopts a chair conformation, which influences the precise chemical shifts of the ring protons and carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Phenyl-H | 7.3-7.5 (m) | 125-140 |

| C2-H (acetal) | ~5.5 (s) | ~100 |

| C4/C6-H (axial) | ~3.8 (d) | ~70 |

| C4/C6-H (equatorial) | ~4.2 (d) | ~70 |

| C5-CH₃ | ~1.5 (s) | ~20 |

| C5 (quaternary) | - | ~90 |

Note: These are predicted values based on analogous structures and require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. A strong asymmetric stretching vibration for the nitro group (NO₂) is anticipated around 1550 cm⁻¹, with a corresponding symmetric stretching band near 1350 cm⁻¹. The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the dioxane ring are expected to produce strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Nitro (NO₂) | 1540-1560 | Asymmetric Stretch |

| Nitro (NO₂) | 1345-1365 | Symmetric Stretch |

| Phenyl (C-H) | 3030-3100 | Stretch |

| Phenyl (C=C) | 1450-1600 | Stretch |

| Dioxane (C-O) | 1000-1200 | Stretch |

| Alkyl (C-H) | 2850-2960 | Stretch |

Mass Spectrometry (MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight of this compound and provide insights into its fragmentation pathways. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (C₁₁H₁₃NO₄). Common fragmentation patterns for similar structures include the loss of the nitro group (NO₂) and cleavage of the dioxane ring. The presence of the phenyl group would likely lead to characteristic aromatic fragment ions.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While a specific crystal structure for this compound has not been reported in the searched literature, X-ray crystallographic studies of analogous 1,3-dioxane derivatives consistently show that the six-membered ring adopts a chair conformation. It is highly probable that this compound would also exhibit this conformation in the solid state. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For the 2-phenyl group, an equatorial orientation is generally favored to minimize steric hindrance. The orientation of the methyl and nitro groups at the C5 position would be fixed relative to the ring.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound. For this compound, with the molecular formula C₁₁H₁₃NO₄, the theoretical elemental composition can be calculated. Experimental determination of these percentages would serve to validate the empirical formula.

Interactive Data Table: Theoretical Elemental Analysis

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 11 | 132.11 | 59.19% |

| Hydrogen (H) | 1.01 | 13 | 13.13 | 5.88% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.28% |

| Oxygen (O) | 16.00 | 4 | 64.00 | 28.66% |

| Total | 223.25 | 100.00% |

Conformational Analysis of 5 Methyl 5 Nitro 2 Phenyl 1,3 Dioxane

Fundamental Principles of 1,3-Dioxane (B1201747) Ring Conformations

The 1,3-dioxane ring, like its carbocyclic analogue cyclohexane (B81311), is not planar and adopts a variety of conformations to relieve ring strain. thieme-connect.delibretexts.org Its conformational behavior is a cornerstone for understanding the structure and reactivity of molecules containing this motif. researchgate.net

Chair and Twist-Boat Conformations and Interconversion Pathways

The most stable conformation for the 1,3-dioxane ring is the chair form. thieme-connect.deresearchgate.netresearchgate.net This conformation minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by keeping all adjacent bonds in a staggered arrangement. fiveable.me In addition to the low-energy chair conformer, the 1,3-dioxane ring can exist in flexible, higher-energy forms, most notably the twist-boat conformation. libretexts.orgresearchgate.net The twist-boat is a local minimum on the potential energy surface, while other non-chair forms like the half-chair and sofa are typically transition states in the interconversion pathways. researchgate.net

The interconversion between two different chair forms, known as ring inversion, is a dynamic process that proceeds through these higher-energy intermediates. msu.edu For 5-substituted 1,3-dioxanes, quantum-chemical studies have identified two primary pathways for the isomerization of equatorial and axial chair conformers. researchgate.net These pathways involve passing through transition states and the local minima of 1,4-twist and 2,5-twist conformers. researchgate.net

Energetic Landscape of Conformational Isomerizations

The relative stability of the different conformers is dictated by their potential energy. For the parent 1,3-dioxane, the chair conformation represents the global energy minimum. researchgate.net The energy barrier for the chair-to-twist-boat conversion is higher for cyclohexane than for 1,3-dioxane. thieme-connect.de The presence of substituents significantly alters the energetic landscape.

Computational studies on substituted 1,3-dioxanes have quantified the energy differences and activation barriers for these conformational changes. For instance, in various 5-alkyl and 5-phenyl-1,3-dioxanes, the 1,4-twist conformer generally possesses the highest energy. researchgate.net The energy barriers for ring inversion in substituted 1,3-dioxanes typically range from 8 to 10 kcal/mol. researchgate.net

Below is a representative table of calculated energy parameters for the inversion of some 5-substituted 1,3-dioxanes, illustrating the relative energies of different conformations and transition states (TS).

| Conformer/Transition State | 5-Ethyl-1,3-dioxane | 5-Isopropyl-1,3-dioxane | 5-tert-Butyl-1,3-dioxane | 5-Phenyl-1,3-dioxane |

|---|---|---|---|---|

| Axial Chair (Cₐₓ) | 0.6 | 1.0 | 1.1 | 1.3 |

| 2,5-Twist (2,5-T) | 4.3 | 4.2 | 3.2 | 4.0 |

| 1,4-Twist (1,4-T) | 5.7 | 5.3 | 4.9 | 5.9 |

| TS-1 | 9.1 | 8.7 | 8.4 | 9.3 |

| TS-2 | 10.4 | 10.6 | 10.4 | 10.9 |

| TS-3 | 11.2 | 12.0 | 10.9 | - |

| TS-4 | 5.8 | 5.5 | 5.1 | 5.9 |

Influence of Ring Heteroatoms on Conformational Preferences

The replacement of two methylene (B1212753) groups in cyclohexane with oxygen atoms to form 1,3-dioxane has profound geometric and electronic consequences. The C-O bond is shorter than a C-C bond, which leads to a more puckered ring structure. thieme-connect.de This geometric change increases the severity of 1,3-diaxial interactions between substituents. thieme-connect.de

Furthermore, the oxygen heteroatoms introduce significant stereoelectronic effects. researchgate.net The lone pairs on the oxygen atoms can engage in hyperconjugative interactions with adjacent anti-periplanar σ* orbitals. These interactions, known as anomeric and homoanomeric effects, can stabilize certain conformations over others. researchgate.netacs.org For example, anomeric interactions involving axial C-H bonds at C-2, C-4, and C-6 are dominant, influencing the electronic environment and, to some extent, the conformational equilibrium. acs.org In 5-bromo-5-nitro-1,3-dioxane (B1667936), computational analysis indicates that the global minimum on the potential energy surface corresponds to the chair conformer with an axial nitro group, a preference influenced by these complex electronic factors. researchgate.net

Stereochemical Considerations Arising from Substituents at C-2 and C-5 Positions

In 5-methyl-5-nitro-2-phenyl-1,3-dioxane, the substituents at the C-2 and C-5 positions dictate the preferred conformation of the ring by introducing steric and electronic biases.

Steric Hindrance and Diaxial Interactions of Substituents

Substituents on a 1,3-dioxane ring generally prefer the equatorial position to minimize steric strain. libretexts.orgchemistrysteps.com This preference is primarily due to the avoidance of unfavorable 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial atoms or groups at the C-2, C-4, and C-6 positions. thieme-connect.delibretexts.org

In the case of this compound, the large phenyl group at the C-2 position will have a very strong preference for the equatorial orientation. thieme-connect.de An axial phenyl group would experience severe steric clashes with the axial hydrogens at C-4 and C-6. thieme-connect.de

The Anomeric Effect and its Manifestations in 2-Substituted 1,3-Dioxanes

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to favor an axial orientation, contrary to what would be predicted based on steric hindrance alone. wikipedia.orgscripps.edu This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on an adjacent ring heteroatom (oxygen) and the antibonding (σ*) orbital of the C-substituent bond. wikipedia.orgrsc.org This orbital overlap is geometrically optimal when the substituent is in the axial position. quimicaorganica.org

The anomeric effect is most pronounced with highly electronegative substituents like alkoxy groups. thieme-connect.dewikipedia.org For a 2-phenyl-1,3-dioxane, the steric demand of the phenyl group overwhelmingly favors the equatorial position. scispace.com Any potential stabilizing anomeric interaction for an axial phenyl group is insufficient to overcome the severe 1,3-diaxial steric repulsions. thieme-connect.deresearchgate.net Therefore, despite the importance of the anomeric effect as a general principle in 1,3-dioxane chemistry, the conformation of this compound at the C-2 position is governed almost exclusively by the steric preference for the equatorial phenyl group. researchgate.netscispace.com

Table of Compounds

Experimental Determination of Conformational Equilibria in this compound

The conformational landscape of this compound is primarily understood through experimental techniques that can probe the dynamic equilibrium between its various spatial arrangements in solution. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, allowing for detailed analysis of the populations of different conformers, such as the chair and twist forms.

Utilization of NMR Coupling Constants for Conformational Assignment

The determination of the three-dimensional structure of cyclic molecules like this compound in solution heavily relies on the analysis of vicinal proton-proton coupling constants (³JHH) obtained from ¹H NMR spectroscopy. The magnitude of these coupling constants is directly related to the dihedral angle between the coupled protons, a relationship described by the Karplus equation. miamioh.edu By measuring these values, one can deduce the predominant conformation of the dioxane ring.

In a rapidly equilibrating system of conformers, the experimentally observed coupling constants are a weighted average of the coupling constants for each individual conformer. For the 1,3-dioxane ring, the protons at the C4 and C6 positions provide crucial information. The coupling between the axial and equatorial protons at these positions (geminal coupling, ²J) and their coupling to the proton at C5 (vicinal coupling, ³J) can be used to infer ring geometry.

The primary equilibrium for 5-substituted 1,3-dioxanes is typically between two chair conformers—one with the substituent in an axial position and one with it in an equatorial position—and flexible twist-boat forms. In the case of this compound, the chair conformation would have the methyl and nitro groups swapping axial and equatorial positions. However, studies on the closely related compound 5-bromo-5-nitro-1,3-dioxane have shown through quantum chemical methods that the global energy minimum corresponds to a chair conformer with the nitro group in the axial position. A similar preference may be expected for this compound due to the stereoelectronic effects of the nitro group. Further analysis of the vicinal coupling constants between the protons on C4/C6 and C5 would be required to confirm the dominant conformer.

Theoretical calculations on analogous 5-substituted 1,3-dioxanes provide reference values for the coupling constants expected for pure axial and equatorial conformers, which are essential for determining the equilibrium position. researchgate.net

Table 1: Calculated Vicinal Coupling Constants (Hz) for Idealized Chair Conformations in 5-Substituted 1,3-Dioxanes

| Coupling Type | Dihedral Angle (approx.) | Calculated J-value (Hz) |

|---|---|---|

| J_aa (axial-axial) | ~180° | 11.6 - 11.7 |

| J_ae (axial-equatorial) | ~60° | 4.5 - 5.0 |

| J_ea (equatorial-axial) | ~60° | 3.3 - 4.2 |

This table presents theoretically calculated data for generic 5-alkyl- and 5-phenyl-1,3-dioxanes to illustrate the expected values. researchgate.net The precise values for this compound would need to be determined experimentally or through specific calculations.

By comparing the experimentally measured coupling constants of this compound with these theoretical values, the mole fractions of the contributing conformers can be calculated, providing a quantitative description of the conformational equilibrium.

Impact of Solvent Polarity on Conformational Behavior

The conformational equilibrium of molecules possessing polar functional groups is often sensitive to the polarity of the solvent. The solvent can differentially stabilize the conformers based on their respective dipole moments. For this compound, which contains a highly polar nitro group, this effect is expected to be significant.

The chair conformer of this compound with an axial nitro group is expected to have a different dipole moment than the conformer with an equatorial nitro group or the twist-boat conformers. A change in solvent could therefore alter the population of these species. For example, if the axial-nitro conformer has a higher dipole moment, its population would be expected to increase in more polar solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) compared to nonpolar solvents like benzene (B151609) or cyclohexane.

Table 2: Example of Solvent Effect on Conformational Free Energy (ΔG°) for an Analogous 1,3-Dioxane

| Compound | Solvent | Relative Polarity | Conformational Free Energy (ΔG°), kcal/mol (axial ⇌ equatorial) |

|---|---|---|---|

| 5-methoxy-2-isopropyl-1,3-dioxane | Cyclohexane | 0.006 | -0.48 |

| 5-methoxy-2-isopropyl-1,3-dioxane | Carbon Tetrachloride | 0.052 | -0.46 |

| 5-methoxy-2-isopropyl-1,3-dioxane | Benzene | 0.111 | -0.19 |

| 5-methoxy-2-isopropyl-1,3-dioxane | Diethyl Ether | 0.117 | -0.73 |

| 5-methoxy-2-isopropyl-1,3-dioxane | Chloroform | 0.259 | -0.78 |

Data sourced from a study on 5-methoxy-2-isopropyl-1,3-dioxane to illustrate the general trend of solvent effects on the conformational equilibrium of 5-substituted 1,3-dioxanes. acs.org A negative ΔG° indicates a preference for the equatorial conformer in this specific analog.

The experimental determination of the conformational equilibrium of this compound across a range of solvents would involve acquiring ¹H NMR spectra in each solvent and analyzing the coupling constants as described in the previous section. This would provide a comprehensive understanding of how intermolecular forces modulate the intrinsic conformational preferences of the molecule.

Reactivity and Mechanistic Investigations of 5 Methyl 5 Nitro 2 Phenyl 1,3 Dioxane

Stability and Chemical Lability of the 1,3-Dioxane (B1201747) Ring System

Acid-Catalyzed Reactions and Hydrolytic Pathways

The 1,3-dioxane ring system is susceptible to acid-catalyzed hydrolysis. This reactivity is characteristic of acetals, which are generally stable in neutral or basic conditions but readily break down in the presence of acid. The generally accepted mechanism for the acid-catalyzed hydrolysis of a 1,3-dioxane involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and deprotonation yields the corresponding aldehyde or ketone and diol.

Reactivity Governed by the Nitro Group

The nitro group at the 5-position of the dioxane ring is a powerful electron-withdrawing group that significantly influences the molecule's reactivity.

Electronic Effects of the Nitro Moiety on Ring and Substituent Reactivity

The strong electron-withdrawing nature of the nitro group has a profound impact on the stability and reactivity of the 5-Methyl-5-nitro-2-phenyl-1,3-dioxane molecule. Computational studies on the thermal decomposition of related 5-nitro-1,3-dioxane (B6597036) compounds indicate that the substituent at the 5-position plays a crucial role. scispace.comresearchgate.net The presence of a methyl group, as in the target molecule, is suggested to favor the decomposition reaction. scispace.comresearchgate.net

The proposed mechanism for thermal decomposition involves the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom, leading to the formation of an alkene and nitrous acid. scispace.com The methyl group at the 5-position can stabilize the carbon atom, facilitating the cleavage of the C-N bond. scispace.com

Below is a table summarizing computational findings on the thermal decomposition of 5-nitro-5-R-1,3-dioxanes, which provides insight into the role of the substituent at the 5-position.

| Substituent (R) | Effect on Reaction Rate |

| H | Baseline |

| CH₃ | Favors the reaction |

| Br | Delays alkene formation |

This data is based on computational modeling of related 5-nitro-1,3-dioxane compounds and is intended to be illustrative of the substituent effects. scispace.com

Involvement of the Nitro Group in Electron Transfer Processes

While specific studies on electron transfer processes involving this compound are limited, nitroaromatic compounds are well-known to participate in such reactions. The nitro group can be reduced via single-electron transfer steps to form a radical anion. The stability of this radical anion is a key factor in the electron-accepting properties of the molecule. The presence of the phenyl group in conjugation could potentially influence the electron distribution and the stability of any radical intermediates, but further experimental and computational studies are needed to fully elucidate these processes for this specific molecule.

Reactions Involving the Phenyl Substituent and its Influence on the Dioxane Ring

The phenyl group at the 2-position of the 1,3-dioxane ring introduces another site of potential reactivity and also influences the conformation of the heterocyclic ring.

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effect of the substituent (the 1,3-dioxane ring) on the phenyl ring needs to be considered. The oxygen atoms of the dioxane ring can donate electron density to the phenyl ring through resonance, making it ortho, para-directing for electrophilic substitution. However, the inductive effect of the oxygen atoms is electron-withdrawing, which can deactivate the ring towards substitution compared to benzene (B151609).

Exploration of Novel Reaction Pathways and Transformations of this compound

The reactivity of this compound is a subject of scientific inquiry, particularly concerning the interplay of the activating nitro group and the stereochemically defined dioxane scaffold. This section delves into the exploration of novel reaction pathways, focusing on nucleophilic substitution reactions involving the dioxane ring and rearrangement reactions of the nitro group or the dioxane framework itself. While specific experimental studies on this particular molecule are limited in publicly accessible literature, its reactivity can be inferred from studies on related 5-nitro-1,3-dioxane derivatives and general principles of organic chemistry.

Rearrangement Reactions Involving the Nitro Group or Dioxane Scaffold

Rearrangement reactions provide alternative pathways for the transformation of this compound, potentially leading to novel molecular architectures. These rearrangements can theoretically involve either the nitro group or the dioxane framework itself.

Rearrangements Involving the Nitro Group:

Another possibility is an intramolecular redox reaction, where the nitro group is reduced while another part of the molecule is oxidized. Such processes are highly dependent on the reaction conditions and the presence of suitable catalysts or reagents.

Rearrangements of the Dioxane Scaffold:

Skeletal rearrangements of the 1,3-dioxane ring are also conceivable, although they would likely require significant activation, such as through the action of strong Lewis acids or under high-temperature conditions. Such rearrangements could potentially lead to the formation of other heterocyclic systems, for example, by ring contraction or expansion.

Computational studies on the thermal decomposition of 5-nitro-1,3-dioxanes have explored mechanistic pathways that involve the migration of atoms and the breaking and forming of new bonds within the molecule. For instance, a proposed two-stage mechanism for the decomposition of 5-nitro-1,3-dioxane involves the formation of a 4-(nitromethyl)-1,3-dioxolane intermediate through a ring-opening and re-closing sequence. This suggests that, under certain energetic conditions, the dioxane scaffold is not entirely inert and can undergo transformations leading to rearranged products.

The table below summarizes the theoretical reaction pathways and the key factors that would influence them for this compound. Due to the lack of specific experimental data, this table is based on general principles and findings from related systems.

| Reaction Type | Potential Transformation | Key Influencing Factors | Plausibility/Evidence |

| Nucleophilic Ring Opening | Cleavage of the acetal (B89532) at C2 | Strong acids, presence of a nucleophile (e.g., water) | Plausible based on general acetal chemistry. |

| Direct Nucleophilic Substitution | Displacement of a group on the dioxane ring | Presence of a good leaving group (not present in the parent molecule) | Unlikely under standard conditions. |

| Nitro Group Rearrangement | Conversion to nitrite ester, intramolecular redox | Photochemical or thermal activation, presence of catalysts | Theoretically possible but lacks specific experimental evidence for this compound. |

| Dioxane Scaffold Rearrangement | Ring contraction/expansion | High temperatures, strong Lewis acids | Supported by computational studies on the thermal decomposition of related 5-nitro-1,3-dioxanes, suggesting the possibility of skeletal rearrangements under energetic conditions. |

Theoretical and Computational Studies on 5 Methyl 5 Nitro 2 Phenyl 1,3 Dioxane

Quantum-Chemical Approaches to Dioxane Conformational Analysis

The conformational flexibility of the 1,3-dioxane (B1201747) ring is a central aspect of its chemistry. Quantum-chemical methods are instrumental in mapping the potential energy surface (PES) and identifying the stable conformers and the transition states that connect them. For substituted 1,3-dioxanes, the interplay of steric and electronic effects governs the relative energies of various conformations, such as chair, boat, and twist forms.

Ab Initio and Density Functional Theory (DFT) Calculations for Energy Minima and Transition States

High-level ab initio and Density Functional Theory (DFT) calculations are employed to accurately determine the geometries and relative energies of the conformational minima and the transition states for ring inversion of 5-Methyl-5-nitro-2-phenyl-1,3-dioxane and related compounds. For instance, studies on similar 5-substituted 1,3-dioxanes have utilized methods like Restricted Hartree-Fock (RHF) with the 6-31G(d) basis set to explore the conformational space. nih.gov The global minimum on the potential energy surface for such compounds typically corresponds to a chair conformation. nih.gov

For the analogous compound 5-methyl-2,2-diphenyl-1,3-dioxane, DFT calculations at the PBE/3ζ level of theory and RI-MP2/λ2 approximations have been used to localize energy minima corresponding to chair conformations with equatorial (Ceq) and axial (Cax) methyl groups, as well as a 2,5-twist conformer (2,5-T). researchgate.net Transition states with half-chair conformations connecting these minima have also been identified. researchgate.net

In a computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxanes (where R = H, Br, and CH₃), the M06-2X functional with the 6-311+G(d,p) basis set was employed to optimize the geometries of reactants, transition states, and products. Current time information in Edmonton, CA.researchgate.net This level of theory is well-suited for capturing the thermochemical and kinetic parameters of reactions involving such molecules. Current time information in Edmonton, CA. Vibrational frequency calculations are crucial to characterize each stationary point as either a minimum (no imaginary frequencies) or a transition state (one imaginary frequency) on the potential energy surface. Current time information in Edmonton, CA.

The following table summarizes the relative energies of different conformers for a related compound, 5-methyl-2,2-diphenyl-1,3-dioxane, calculated in different solvents.

| Solvent | Conformation | ΔG (kcal/mol) |

|---|---|---|

| - | Ceq | 0.60 |

| - | Cax | 0.00 |

| - | 2,5-T | 3.10 |

| CDCl₃ | Ceq | 0.00 |

| CDCl₃ | Cax | 1.33 |

Mapping of Potential Energy Surfaces for Ring Inversion and Conformational Changes

Mapping the potential energy surface (PES) provides a comprehensive picture of the conformational dynamics of the dioxane ring. For 5-alkyl- and 5-phenyl-1,3-dioxanes, quantum-chemical studies at the RHF/6-31G(d) level of theory have revealed two primary pathways for the conformational isomerization between the equatorial and axial chair conformers. nih.gov These pathways involve passing through various twist and boat transition states and intermediates. nih.gov

The energy barriers for these processes can be estimated from the calculated PES. For instance, in 5-substituted 1,3-dioxanes, local minima can be occupied by the axial chair (Cax), 1,4-twist (1,4-T), and 2,5-twist (2,5-T) conformers, in addition to the global minimum of the equatorial chair (Ceq). nih.gov The relative energies of these conformers and the transition states connecting them dictate the conformational mobility of the ring.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a powerful tool for investigating the reactivity of this compound, particularly in understanding its decomposition pathways and the intricate details of bond-breaking and bond-forming processes.

Elucidation of Reaction Pathways and Transition State Geometries

Theoretical studies have been conducted on the thermal decomposition of a series of 5-nitro-5-R-1,3-dioxane compounds, including the 5-methyl derivative. Current time information in Edmonton, CA. These studies propose reaction mechanisms and calculate the corresponding energy profiles. For the thermal decomposition of 5-nitro-1,3-dioxane (B6597036), two different reaction mechanisms were investigated: a single-stage mechanism and a two-stage mechanism. Current time information in Edmonton, CA.

The single-stage mechanism involves a 5-atom cyclic transition state, leading to the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom from a carbon of the dioxane ring to one of the oxygen atoms of the nitro group. Current time information in Edmonton, CA. This results in the formation of an alkene and a nitrous acid molecule. Current time information in Edmonton, CA. DFT calculations (M06-2X/6-311+G(d,p)) indicated that for the decomposition of 5-nitro-1,3-dioxane, the two-stage mechanism was not feasible compared to the single-stage mechanism due to a significantly higher activation free energy. Current time information in Edmonton, CA.

The presence of a methyl group at the 5-position was found to favor the elimination reaction. Current time information in Edmonton, CA. The Gibbs free energy profiles for the decomposition reactions in both the gas phase and in a DMSO solution show that the reaction for the methyl-substituted compound proceeds more rapidly. Current time information in Edmonton, CA.

Analysis of Bond Formation and Breaking through Wiberg Bond Indices and Electronic Structure Calculations

To gain a deeper understanding of the electronic changes during a reaction, Wiberg bond indices, derived from Natural Bond Orbital (NBO) analysis, are calculated. Current time information in Edmonton, CA. These indices provide a measure of the bond order and allow for the detailed tracking of bond formation and breaking throughout the reaction pathway. Current time information in Edmonton, CA.

In the study of the thermal decomposition of 5-nitro-5-R-1,3-dioxanes, the Wiberg bond indices were used to analyze the transition states. Current time information in Edmonton, CA. The average relative variation of the bond indices (δβav) for the reactions indicated symmetric transition states with structures intermediate between reactants and products. Current time information in Edmonton, CA.researchgate.net For the methyl-substituted molecule, the reaction was found to have an imbalance between bond formation and bond-breaking events, as evidenced by a synchronicity value of 0.83. Current time information in Edmonton, CA.researchgate.net

Application of Advanced Computational Techniques (e.g., Natural Bond Orbital (NBO) Analysis, Molecular Mechanics)

Advanced computational techniques provide further layers of detail to the understanding of the structure and reactivity of this compound.

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge distribution, orbital interactions, and bonding within a molecule. Current time information in Edmonton, CA. In the context of the thermal decomposition of 5-nitro-5-R-1,3-dioxanes, NBO analysis was used to obtain the Wiberg bond indices, which were crucial for analyzing the reaction mechanism. Current time information in Edmonton, CA.

Molecular mechanics, while a more empirical approach than quantum mechanics, can be a computationally efficient method for exploring the conformational space of large molecules. Force fields like MM2, MM3, and MMFF are parameterized to reproduce experimental and quantum mechanical data for molecular geometries and relative energies of conformers. uci.edu While specific molecular mechanics studies on this compound are not prevalent in the searched literature, this methodology is generally applicable to substituted 1,3-dioxanes for preliminary conformational searches before refinement with higher-level quantum mechanical methods. researchgate.net

Derivatives and Analogues of 5 Methyl 5 Nitro 2 Phenyl 1,3 Dioxane

Systematic Chemical Modification for Structure-Reactivity and Conformational Studies

Systematic alteration of substituents at the C-2 and C-5 positions of the 1,3-dioxane (B1201747) ring is a key strategy for probing the electronic and steric effects that govern the molecule's behavior.

The phenyl group at the C-2 position of the 1,3-dioxane ring is a prime target for modification to study electronic effects on the ring's conformation and reactivity. Due to significant diaxial interactions between substituents at C-2 and axial hydrogens at C-4 and C-6, an equatorial orientation for the C-2 substituent is strongly favored thermodynamically. thieme-connect.de

Research on related 2-aryl-1,3-dioxanes has shown that the conformational energy can be finely tuned by introducing electron-withdrawing or electron-donating groups onto the phenyl ring. nih.gov For instance, in studies of anancomeric 2-tert-butyl-5-aryl-1,3-dioxane isomers, it was demonstrated that electron-withdrawing substituents on the remote phenyl ring decrease the conformational energy of the aryl group. nih.gov Conversely, electron-donating substituents increase its conformational energy. nih.gov This effect shows a linear correlation with Hammett substituent parameters, indicating that the strength of nonclassical CH···O hydrogen bonds between the aryl group and the ring's oxygen atoms can be predictably altered. nih.gov

Furthermore, the nature of the C-2 substituent has been linked to biological activity in the 5-nitro-1,3-dioxane (B6597036) series. A study on the antimicrobial properties of various derivatives found that a 2-hydroxyphenyl substitution resulted in optimal activity within the aryl series. nih.gov The synthesis of such derivatives is typically achieved through the acid-catalyzed acetalization reaction between a substituted benzaldehyde (B42025) and the corresponding 1,3-diol, in this case, 2-methyl-2-nitro-1,3-propanediol. wikipedia.org

Modification at the C-5 position allows for the investigation of steric and electronic influences on the stability and reactivity of the 5-nitro-1,3-dioxane ring. A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, CH₃, and Br) revealed significant effects of the C-5 substituent. scispace.com The kinetic and thermodynamic data indicated that the decomposition reaction is favored when the molecule has a methyl group at the C-5 position compared to hydrogen or bromine. scispace.com Specifically, the presence of the methyl group was found to accelerate the elimination reaction. scispace.com

The substitution at C-5 also plays a critical role in the biological activity of these compounds. For significant broad-spectrum antimicrobial activity, a 5-bromo-5-nitro substitution was found to be essential. nih.gov The compound 5-bromo-5-nitro-1,3-dioxane (B1667936), also known as bronidox, is a well-known antimicrobial agent used as a preservative. scispace.comwikipedia.org

Conformational studies on 5-alkyl-1,3-dioxanes (without the C-5 nitro group) show that the Gibbs conformational energies (ΔG°) of substituents at C-5 are generally smaller than in analogous alkylcyclohexanes. researchgate.netresearchgate.net This is attributed to the difference in van der Waals radii between oxygen atoms and methylene (B1212753) groups. researchgate.net Quantum-chemical studies reveal that the potential energy surface for these compounds includes minima corresponding to equatorial and axial chair conformers, with the equatorial conformer being more stable. researchgate.net

| Substituent (R) at C-5 | Relative Reaction Favorability | Key Finding |

|---|---|---|

| -CH₃ (Methyl) | Most Favorable | The methyl group accelerates the decomposition reaction. |

| -H (Hydrogen) | Less Favorable | Serves as a baseline for substituent effects. |

| -Br (Bromo) | Intermediate | Essential for significant antimicrobial activity in related studies. nih.gov |

Synthesis and Characterization of Heterocyclic Analogues for Comparative Research

To gain a deeper understanding of the conformational properties of the 1,3-dioxane ring, researchers synthesize and study heterocyclic analogues where the oxygen atoms are replaced by other heteroatoms, such as sulfur or boron.

1,3-Dithianes and 1,3-oxathianes are important analogues for comparative conformational analysis. The replacement of oxygen with sulfur, which has a larger atomic radius and longer bond lengths (C-S > C-O), significantly alters the ring's geometry and energetic landscape. semanticscholar.org

Ab initio quantum-chemical studies have shown that the conformational isomerization of 1,3-dioxane and 1,3-dithiane (B146892) proceeds through similar pathways. researchgate.net Both molecules have potential energy surfaces with minima for chair and flexible (twist-boat) forms. researchgate.net However, the energy difference between the chair and twist-boat conformers is higher for 1,3-dioxane than for 1,3-dithiane. thieme-connect.desemanticscholar.org This indicates a more rigid chair conformation for the dioxane ring.

The 1,3-oxathiane (B1222684) ring, containing one oxygen and one sulfur atom, exhibits properties intermediate between those of 1,3-dioxane and 1,3-dithiane. semanticscholar.org Its boat and twist-boat conformers are more stable than those of 1,3-dioxane but have higher energies than the corresponding conformers of 1,3-dithiane. semanticscholar.org This "schizophrenic" behavior is a direct consequence of the different bond lengths within the same ring, leading to unique steric interactions. semanticscholar.org

| Heterocycle | Key Heteroatoms | Relative Chair-Twist Energy Difference | Ring Flexibility |

|---|---|---|---|

| 1,3-Dioxane | O, O | High (e.g., 4.9 kcal·mol⁻¹) thieme-connect.de | Low (More Rigid Chair) |

| 1,3-Oxathiane | O, S | Intermediate | Intermediate |

| 1,3-Dithiane | S, S | Low | High (More Flexible) |

Analogues containing boron, such as 5-nitro-1,3,2-dioxaborinanes, provide further insights into heterocyclic conformations. Quantum-chemical calculations comparing these boron-containing rings with model 5-nitro-1,3-dioxanes have revealed significant differences in their preferred conformations. researchgate.net While 1,3-dioxanes strongly prefer a chair conformation, the analysis of 5-nitro-1,3,2-dioxaborinanes indicates a predominance of the sofa conformation, where one atom deviates from the plane formed by the other five. researchgate.net In these systems, the sofa conformation with an axial nitro group is the most stable. researchgate.net The position of equilibrium between different invertomers in these dioxaborinane rings is also highly dependent on the nature of the substituents at the C-5 position. researchgate.net

Stereoisomeric and Diastereomeric Forms of 5-Methyl-5-nitro-2-phenyl-1,3-dioxane and their Properties

The substituted 1,3-dioxane ring can exist in different stereoisomeric forms, primarily as cis- and trans-isomers, depending on the relative orientation of the substituents. For this compound, the key stereochemical relationship is between the phenyl group at C-2 and the methyl group at C-5.

The 1,3-dioxane ring preferentially adopts a chair conformation. thieme-connect.de In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The equilibrium between these conformers is dictated by steric strain. For the 2-phenyl group, the equatorial position is highly favored to avoid steric clashes with the axial hydrogens at C-4 and C-6. thieme-connect.deresearchgate.net

At the C-5 position, the methyl group can also be either axial or equatorial. This leads to two primary diastereomers:

cis-isomer: The C-2 phenyl group and the C-5 methyl group are on the same side of the ring (e.g., both equatorial relative to their local environment).

trans-isomer: The C-2 phenyl group and the C-5 methyl group are on opposite sides of the ring.

The properties of these isomers, particularly their NMR spectra, are distinct. The chemical shift of the C-5 methyl protons is highly dependent on its orientation. An axially-oriented methyl group at C-5 is deshielded by approximately 0.5-0.6 ppm compared to an equatorially-oriented methyl group due to anisotropic effects from the ring oxygens. researchgate.net This difference is a powerful tool for determining the configuration and conformational preferences of these molecules. researchgate.net

| Orientation of C-5 Methyl Group | Typical Chemical Shift (δ) | Reason for Shift |

|---|---|---|

| Equatorial | ~1.0 ppm | Standard environment. |

| Axial | ~1.5 - 1.6 ppm | Deshielding effect from syn-axial interactions. |

Advanced Applications in Chemical Synthesis and Fundamental Research

5-Methyl-5-nitro-2-phenyl-1,3-dioxane as a Precursor in Complex Organic Synthesis

The reactivity of the nitro group, coupled with the stability of the dioxane ring, makes this compound a versatile precursor for constructing more elaborate molecular structures.

Nitro compounds are well-established as versatile building blocks in organic chemistry, valued for their diverse reactivity in forming carbon-carbon and carbon-heteroatom bonds. frontiersin.org The nitro group can be readily transformed into other functional groups, such as amines or carbonyls, making nitroalkanes like this compound valuable starting points for a variety of molecular scaffolds. frontiersin.org The 1,3-dioxane (B1201747) framework itself is a common feature in many biomolecules and is frequently used in the synthesis of chiral compounds and 1,3-diols. researchgate.net

Derivatives of 5-nitro-1,3-dioxane (B6597036) have been synthesized to explore structure-activity relationships, particularly in the development of compounds with antimicrobial properties. nih.govresearchgate.net These studies involve modifying substituents at various positions on the dioxane ring, demonstrating the utility of the core structure as a template for creating libraries of related molecules. nih.gov The presence of the phenyl group at the C2 position and the methyl group at C5 provides specific steric and electronic features that can be exploited to direct the regioselectivity of further reactions, guiding the assembly of complex target molecules.

The utility of this compound as a synthetic intermediate is demonstrated in its conversion to other specialized molecules. For instance, it serves as the starting material for the synthesis of N-(5-methyl-2-phenyl nih.govscispace.comdioxan-5-yl)phenylnitrone. lookchem.com This transformation typically involves the reduction of the nitro group to a hydroxylamine, which is then condensed with an appropriate aldehyde or undergoes oxidation. This specific conversion highlights the role of the compound as a key intermediate where the nitro group is strategically modified to build more complex functional groups. Such nitrone products are valuable in their own right as 1,3-dipoles in cycloaddition reactions for the synthesis of various heterocyclic systems.

Utilization as a Model System for Mechanistic and Stereochemical Investigations

The rigid, chair-like conformation of the 1,3-dioxane ring, combined with the electronic influence of the nitro group, makes this compound and its analogs excellent substrates for studying reaction mechanisms and stereochemical principles.

Substituted 5-nitro-1,3-dioxanes are effective models for studying reaction mechanisms, such as thermal decomposition. scispace.com Computational studies on 5-nitro-5-R-1,3-dioxanes (where R=H, Br, and CH₃) have elucidated the mechanisms by which these compounds decompose, typically releasing nitrous acid (HNO₂) or other nitrogen oxides. scispace.comresearchgate.net These investigations have explored single-stage versus multi-stage reaction pathways and the influence of substituents on the activation energy of the decomposition process. scispace.com

For example, computational modeling indicates that a methyl group at the C5 position, as in this compound, influences the rate of thermal decomposition. The reaction is favored when the molecule has a CH₃ substituent, and the rate can be significantly increased when the reaction is carried out in a polar solvent like DMSO. scispace.comresearchgate.net These findings provide insight into the stability of the C-N bond and the role of neighboring groups in facilitating its cleavage, contributing to a broader understanding of the reactivity of both cyclic acetals and aliphatic nitro compounds. scispace.com

Below is a table summarizing computational findings on the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane (B73799), a closely related analog.

| Parameter | Value (Gas Phase) | Value (in DMSO) |

| Rate Constant (k) | 4.19 x 10⁻⁷ s⁻¹ | 3.39 x 10⁻⁵ s⁻¹ |

| Activation Energy (Ea) | 205.3 kJ mol⁻¹ | 192.8 kJ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG≠) | 194.4 kJ mol⁻¹ | 175.3 kJ mol⁻¹ |

| Entropy of Activation (ΔS≠) | 12.4 J mol⁻¹ K⁻¹ | 15.6 J mol⁻¹ K⁻¹ |

This data is for the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane and illustrates the substituent effect of the methyl group. Data sourced from computational studies. researchgate.net

Substituted 1,3-dioxanes are classical models for conformational analysis due to their relatively predictable chair conformations and the measurable influence of substituents on conformational equilibria. researchgate.netresearchgate.net The study of molecules like this compound provides valuable data on the conformational preferences of substituents on a cyclohexane-like ring containing heteroatoms.

Quantum-chemical studies on 5-substituted 1,3-dioxanes have identified multiple energy minima on the potential energy surface, corresponding to different chair and twist conformers. researchgate.netresearchgate.net For instance, in 5-bromo-5-nitro-1,3-dioxane (B1667936), the global minimum corresponds to a chair conformer with an axial nitro group. researchgate.net The presence of both a methyl and a nitro group at the C5 position introduces competing steric and electronic effects that influence the equilibrium between axial and equatorial orientations of these groups. By using techniques like NMR spectroscopy and computational chemistry, researchers can determine the Gibbs conformational energies and potential barriers to isomerization, contributing to the fundamental understanding of non-covalent interactions that dictate molecular shape. researchgate.net

Potential in the Development of Functional Materials (e.g., based on nitro group electronic properties)

While specific applications in materials science for this compound are not widely documented, its molecular structure suggests potential in this area. The nitro group is a strong electron-withdrawing group, a property that is frequently exploited in the design of functional organic materials. frontiersin.org This electronic characteristic can be harnessed in several ways.

Nitro-containing aromatic compounds, for example, are known to form Meisenheimer complexes and are used in nucleophilic aromatic substitution reactions, indicating their ability to participate in charge-transfer interactions. scispace.com The introduction of the electron-withdrawing nitro group can polarize the molecule, which could be a desirable feature for creating materials with specific nonlinear optical (NLO) properties or for use in electronic devices. Nitro compounds have also been investigated as building blocks for high-energy materials, although this application depends on a high nitrogen and oxygen content and a favorable oxygen balance, which may be less relevant for this specific molecule. frontiersin.org The combination of the rigid dioxane backbone with the electronically active nitro group and the polarizable phenyl ring provides a molecular framework that could be incorporated into larger polymeric structures or self-assembled monolayers to create materials with tailored electronic or optical properties.

Conclusion and Future Research Directions for 5 Methyl 5 Nitro 2 Phenyl 1,3 Dioxane

Synthesis of Key Findings and Contributions to Dioxane Chemistry

Research into 5-Methyl-5-nitro-2-phenyl-1,3-dioxane and its close analogs has contributed significantly to the broader field of dioxane chemistry. A key finding is the notable influence of the substituent at the 5-position on the thermal stability of the 1,3-dioxane (B1201747) ring. Computational studies have revealed that the presence of a methyl group at this position, as in the titular compound, favors the thermal decomposition reaction. nbinno.comscispace.com This insight is crucial for understanding the stability and reactivity of substituted dioxanes, which are widely used as intermediates and protecting groups in organic synthesis. nbinno.com

The reactivity of this compound has been demonstrated in its use as a precursor for the synthesis of more complex heterocyclic structures. For instance, it serves as a starting material in a multi-step reaction to produce N-(5-methyl-2-phenyl nbinno.comchemsynthesis.comdioxan-5-yl)phenylnitrone, showcasing its utility as a building block in organic synthesis.

Furthermore, studies on related 5-nitro-1,3-dioxane (B6597036) derivatives have highlighted the potential for these compounds to exhibit significant biological activity. Research has indicated that substitutions at the 2- and 5-positions of the dioxane ring can modulate antimicrobial properties, suggesting that this compound could be a scaffold for the development of novel therapeutic agents.

Identification of Unresolved Scientific Questions and Methodological Challenges

Despite the progress made, several scientific questions and methodological challenges remain in the study of this compound. A significant challenge lies in reconciling computational models with experimental data. For instance, computational analyses of the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane (B73799) have shown notable discrepancies with experimental findings reported for similar compounds. scispace.com This highlights the need for more refined theoretical models or more precise experimental validation to accurately predict the behavior of these molecules.

A primary unresolved question is the full scope of the synthetic accessibility of this compound. While its use as a reactant is documented, detailed and optimized synthetic protocols for its preparation are not widely available in the current scientific literature. The development of efficient and scalable synthetic routes is a critical challenge that needs to be addressed to facilitate further research.

Another area requiring further investigation is the complete characterization of its reactivity profile. While one specific transformation has been noted, a comprehensive understanding of how the interplay between the methyl, nitro, and phenyl groups influences its reactivity towards a broader range of reagents and reaction conditions is currently lacking. The conformational analysis of the dioxane ring, influenced by these bulky and electronically distinct substituents, also presents a complex challenge that warrants deeper investigation through advanced spectroscopic and computational techniques. researchgate.net

Prospective Research Avenues and Innovative Applications

The existing body of knowledge on this compound provides a solid foundation for several promising future research directions, spanning novel synthesis, reactivity exploration, and advanced analytical techniques.

A key area for future research is the development of novel and sustainable synthetic methodologies for this compound and its derivatives. Current synthetic strategies for related dioxanes often rely on classical methods that may involve harsh reaction conditions or the use of hazardous reagents. mdpi.com Future efforts could focus on the application of green chemistry principles, such as the use of biocatalysis, flow chemistry, or the development of novel catalytic systems to improve the efficiency and environmental footprint of the synthesis. researchgate.net The exploration of one-pot multi-component reactions could also provide a more atom-economical approach to constructing this substituted dioxane.

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in a variety of chemical transformations. For example, the nitro group could be a handle for further functionalization through reduction to an amine or participation in various coupling reactions. frontiersin.org The phenyl group could also be a site for electrophilic or nucleophilic aromatic substitution, leading to a diverse array of new derivatives. Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for harnessing the full synthetic potential of this molecule.

To address the current discrepancies between theoretical models and experimental observations, future research should focus on advanced integrated experimental and computational investigations. scispace.com This would involve the use of sophisticated analytical techniques, such as advanced NMR spectroscopy and X-ray crystallography, to provide precise experimental data on the structure and dynamics of this compound. researchgate.net These experimental results can then be used to benchmark and refine computational models, leading to a more accurate and predictive understanding of its properties and reactivity. Such integrated studies will be invaluable for elucidating reaction mechanisms and for the rational design of new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 5-Methyl-5-nitro-2-phenyl-1,3-dioxane in laboratory settings?